molecular formula C12H12ClNO B3306674 Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- CAS No. 929094-26-8

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

Cat. No. B3306674
CAS RN: 929094-26-8
M. Wt: 221.68 g/mol
InChI Key: OQOWOSBZTXEJBR-UHFFFAOYSA-N
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Description

Oxazoline is a significant five-membered heterocyclic species with one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are known for their biological activities . Oxazoline displays a wide range of applications, mainly in pharmaceuticals, industrial, natural product chemistry, polymers, and more .


Synthesis Analysis

Oxazoline was first synthesized in 1884 . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It is a white solid, with a melting point of 90–91 °C and a boiling point of 257 °C . It is soluble in water and other polar solvents such as ethanol, chloroform, and pyridine, with a dipole moment μ = 3.61 D .


Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones, followed by intramolecular cyclization . An efficient I2-catalyzed conversion of β-acylamino ketones to oxazolines has been reported .

Mechanism of Action

While the specific mechanism of action for “Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-” is not explicitly mentioned in the search results, oxadiazoles are known to be physiologically active heterocyclic compounds with a wide range of biological activities, including anticancer .

properties

IUPAC Name

4-(2-chloroethyl)-5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOWOSBZTXEJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264653
Record name 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

CAS RN

929094-26-8
Record name 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929094-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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